Cetylpyridinium Bromide

Catalog No.
S602867
CAS No.
140-72-7
M.F
C21H38N.Br
C21H38BrN
M. Wt
384.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetylpyridinium Bromide

CAS Number

140-72-7

Product Name

Cetylpyridinium Bromide

IUPAC Name

1-hexadecylpyridin-1-ium bromide

Molecular Formula

C21H38N.Br
C21H38BrN

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1

InChI Key

DVBJBNKEBPCGSY-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in acetone, ethanol, and chloroform

Synonyms

CPyBr cpd, hexadecylpyridinium bromide

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]

The exact mass of the compound Cetylpyridinium bromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in acetone, ethanol, and chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8495. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. It belongs to the ontological category of pyridinium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cetylpyridinium bromide (CPB) is a cationic quaternary surfactant characterized by a 16-carbon hydrophobic tail, an aromatic pyridinium headgroup, and a highly polarizable bromide counterion. In industrial and laboratory procurement, CPB is primarily sourced as a structure-directing agent, phase-transfer catalyst, and specialized micellar template. While it shares a compound class with other alkylpyridinium and alkyltrimethylammonium salts, CPB's baseline critical micelle concentration (CMC) of approximately 0.7 mM at 30 °C and its specific counterion dissociation behavior define its distinct thermodynamic profile [1]. Buyers typically prioritize CPB over more common aliphatic surfactants when downstream workflows require precise control over interfacial packing, electrostatic screening, or aromatic π-π interactions in aqueous media.

Substituting CPB with its chloride analog (cetylpyridinium chloride, CPC) or aliphatic counterparts (like cetyltrimethylammonium bromide, CTAB) fundamentally alters interfacial chemistry and process reproducibility. The substitution of bromide for chloride increases intermicellar repulsion because chloride binds less efficiently to the positively charged headgroup, resulting in a higher CMC and shifting micellar morphology from ellipsoidal to spherical [1]. Furthermore, replacing the pyridinium headgroup with the trimethylammonium group of CTAB eliminates the capacity for π-π stacking. In applications such as anisotropic nanoparticle synthesis or protein folding modulation, these structural discrepancies lead to failed shape control, altered surface-enhanced Raman spectroscopy (SERS) profiles, and unpredictable aggregation kinetics, making direct substitution unviable [2].

Thermodynamic Stability and Micellization Efficiency

The choice of counterion significantly dictates the thermodynamic onset of micellization. CPB exhibits a Critical Micelle Concentration (CMC) of 0.7 mM at 30 °C, whereas the chloride analog, cetylpyridinium chloride (CPC), demonstrates a higher CMC range of 0.9–1.1 mM under similar conditions [1]. The more polarizable bromide ion binds more tightly to the pyridinium headgroup than chloride, effectively screening electrostatic repulsion between surfactant monomers and facilitating aggregation at lower concentrations.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataCPB: ~0.7 mM at 30 °C
Comparator Or BaselineCPC (Chloride analog): ~0.9–1.1 mM
Quantified DifferenceCPB achieves micellization at ~20-35% lower concentration than CPC.
ConditionsAqueous solution, 30 °C

Procuring CPB ensures micellar formation at lower active concentrations, optimizing formulation costs and reducing excess free surfactant in sensitive catalytic or biological assays.

Interfacial Packing and Headgroup Vibrational Signatures

When used as a capping agent for gold nanorods, the structural footprint of CPB is distinctly different from the industry-standard CTAB. Surface-Enhanced Raman Spectroscopy (SERS) reveals that replacing CTAB with CPB completely abolishes the 760 cm⁻¹ symmetric stretch characteristic of the trimethylammonium headgroup, replacing it with a distinct pyridinium band[1]. This confirms that the aromatic ring fundamentally alters the packing density and orientation of the surfactant bilayer at the solid-liquid interface.

Evidence DimensionSERS Interfacial Signature
Target Compound DataCPB: Strong pyridinium band, absence of 760 cm⁻¹ peak
Comparator Or BaselineCTAB: Dominant 760 cm⁻¹ symmetric stretch
Quantified DifferenceComplete spectral shift indicating a fundamentally different headgroup-surface coordination geometry.
ConditionsSurfactant-supported gold nanorods in aqueous dispersion

For buyers manufacturing plasmonic sensors or functionalized nanomaterials, CPB provides a unique interfacial architecture that dictates downstream ligand exchange and assembly kinetics differently than CTAB.

Aromatic-Driven Biomolecular Modulation

Unlike aliphatic quaternary ammonium salts, CPB possesses an electron-rich aromatic ring capable of π-π stacking. Molecular dynamics and experimental models demonstrate that CPB actively induces specific protein folding mechanisms by interacting with the aromatic residues of amino acids [1]. This capability is absent in CTAB or other purely aliphatic surfactants, which rely solely on hydrophobic tail interactions and non-directional electrostatic forces.

Evidence DimensionInteraction Mechanism with Proteins
Target Compound DataCPB: Engages in directional π-π stacking with aromatic amino acids
Comparator Or BaselineCTAB: Limited to non-directional electrostatic and hydrophobic interactions
Quantified DifferenceCPB provides an additional, highly specific interaction vector (π-π stacking) for biomolecular modulation.
ConditionsAqueous protein-surfactant complexation studies

Researchers and formulators targeting enzyme stability, protein crystallization, or specialized drug delivery systems must select CPB to leverage these specific aromatic interactions.

Anisotropic Nanomaterial Synthesis and Templating

Because of its specific bromide-driven electrostatic screening and unique pyridinium headgroup packing, CPB is the optimal choice for synthesizing and stabilizing anisotropic metal nanoparticles (such as gold nanorods). It should be procured when standard CTAB protocols yield poor monodispersity or when a different surface functionalization baseline is required for subsequent ligand exchange[1].

Low-Concentration Micellar Catalysis

In phase-transfer catalysis and micellar-enhanced reactions, CPB's lower CMC compared to its chloride analog (CPC) allows for the formation of stable catalytic nanoreactors at reduced surfactant loadings. This minimizes downstream purification hurdles and lowers the overall material footprint in sensitive chemical processes [2].

Protein Folding and Supramolecular Assembly

For pharmaceutical research involving enzyme stabilization, controlled protein folding, or targeted drug delivery, CPB provides critical π-π stacking capabilities. It is the necessary procurement choice over aliphatic surfactants when the structural integrity of the target biomolecule depends on specific interactions with aromatic residues [2].

Physical Description

Cream-colored solid; [HSDB] White powder; [Acros Organics MSDS]

Color/Form

Cream-colored, waxy solid

Hydrogen Bond Acceptor Count

1

Exact Mass

383.21876 Da

Monoisotopic Mass

383.21876 Da

Heavy Atom Count

23

LogP

log Kow= 1.83

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/ and /bromides/.

Melting Point

64.5 °C

UNII

O77BKZ14DE

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (85.71%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (81.63%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

140-72-7

Wikipedia

Cetylpyridinium bromide

Methods of Manufacturing

Pyridine + cetyl bromide (quaternization)

General Manufacturing Information

Pyridinium, 1-hexadecyl-, bromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023
Malek, N. A., & Ramli, N. I. (2015). Characterization and antibacterial activity of cetylpyridinium bromide (CPB) immobilized on kaolinite with different CPB loadings. Applied Clay Science, 109-110, 8-14. doi:10.1016/j.clay.2015.03.007

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